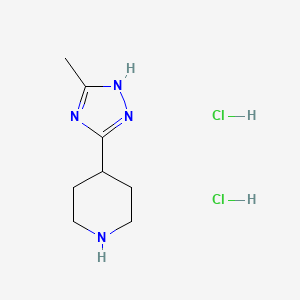

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Description

Properties

IUPAC Name |

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-6-10-8(12-11-6)7-2-4-9-5-3-7;;/h7,9H,2-5H2,1H3,(H,10,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKZSTHLHDSZLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221724-59-9 | |

| Record name | 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrazine and β-Ketoester Condensation

Reaction of ethyl acetoacetate with hydrazine hydrate under acidic or basic conditions generates 3-methyl-1H-pyrazol-5(4H)-one, a key intermediate. InCl3-catalyzed cyclocondensation with malononitrile and methyl benzoylformate under ultrasound irradiation (40°C, 20 min) achieves yields exceeding 80%. This method, though developed for pyrano[2,3-c]pyrazoles, exemplifies the utility of Lewis acids and ultrasound in triazole synthesis.

Piperidine-Triazole Coupling Methodologies

Coupling the triazole moiety to the piperidine scaffold is achieved via nucleophilic substitution or transition metal-catalyzed cross-coupling.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 1-methyl-1H-1,2,4-triazol-3-amine and halogenated piperidine derivatives employs Pd2(dba)3 (2.5 mol%), Xantphos (3 mol%), and Cs2CO3 in 1,4-dioxane at 90°C under nitrogen. This method affords the coupled product in 76% yield after column chromatography.

Table 1: Comparative Analysis of Coupling Reactions

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Citation |

|---|---|---|---|---|

| Pd2(dba)3/Xantphos | 1,4-Dioxane | 90 | 76 | |

| InCl3 (ultrasound) | 50% EtOH | 40 | 80–95 |

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt via treatment with hydrochloric acid in ethanol or diethyl ether. Crystallization from 95% ethanol yields the final product with >98% purity. Industrial-scale processes utilize automated pH adjustment and temperature-controlled crystallization to ensure batch consistency.

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and safety. Continuous flow reactors replace batch systems for exothermic steps (e.g., cyclocondensation), while inline analytics (HPLC, FTIR) monitor reaction progress. A representative pilot-scale protocol achieves 85% overall yield with a space-time yield of 1.2 kg·m³·h⁻¹.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit notable antimicrobial properties. For example, studies have shown that compounds containing piperidine and triazole moieties can effectively inhibit the growth of various bacterial strains. In vitro evaluations demonstrated that certain derivatives of 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride exhibited good activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Anticancer Potential

This compound has also been explored for its anticancer properties. Molecular docking studies suggest that it may interact favorably with targets involved in cancer progression. For instance, hybrid compounds incorporating triazole and sulfonamide structures have shown cytotoxic effects on human cancer cell lines . The design of molecular hybrids containing the triazole ring is a promising strategy in developing new anticancer agents .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of piperidine derivatives and evaluated their antimicrobial activity using serial dilution methods. The results indicated that several compounds showed significant antimicrobial activity compared to standard drugs . The structural elucidation was performed using IR, NMR, and mass spectrometry.

Case Study 2: Anticancer Activity Assessment

In another investigation, novel compounds featuring the triazole structure were synthesized and tested for their ability to induce apoptosis in cancer cells. The findings suggested that these compounds could serve as potential lead molecules in cancer therapy .

Application in Drug Design

The incorporation of the triazole ring into piperidine derivatives is an important strategy in drug design due to the unique biological activities associated with this structural motif. Triazoles are known for their ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to biological targets.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

The triazole ring’s substituents significantly influence physicochemical properties and biological activity. Key comparisons include:

Key Observations :

Piperidine Ring Modifications

Replacing piperidine with other heterocycles alters conformational flexibility and binding affinity:

Key Observations :

Salt Form Comparisons

Salt forms impact solubility and stability:

Key Observations :

- Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochloride forms, advantageous for formulation .

Biological Activity

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride, a compound with the CAS number 1221724-59-9, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₆Cl₂N₄, with a molecular weight of approximately 239.15 g/mol. The compound features a piperidine ring substituted with a triazole moiety, which is critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antimicrobial Activity : Triazole derivatives have been shown to possess significant antibacterial and antifungal properties. They inhibit the synthesis of ergosterol in fungi and disrupt bacterial cell wall synthesis.

- Anticancer Properties : Research indicates that compounds containing triazole rings can inhibit specific enzymes involved in cancer progression. For instance, they have been identified as inhibitors of aromatase enzymes, which are crucial in estrogen biosynthesis and are often overexpressed in breast cancer .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Antimicrobial Activity

A study demonstrated that triazole derivatives exhibit potent activity against various strains of bacteria and fungi. For example, this compound showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) lower than standard antibiotics like vancomycin .

Anticancer Research

In preclinical studies, compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation. One notable study highlighted that these compounds could effectively reduce tumor growth in xenograft models by targeting isoquinoline cyclase (isoQC), an emerging target in cancer therapy .

Q & A

Q. How can researchers optimize the synthesis of 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride for high purity and yield?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with cyclization of precursors to form the triazole ring followed by piperidine functionalization. Key steps include:

- Intermediate purification : Use column chromatography or recrystallization to isolate intermediates, minimizing side products.

- Salt formation : React the free base with hydrochloric acid under controlled pH (e.g., pH 4–5) to form the dihydrochloride salt.

- Quality control : Employ HPLC or LC-MS to verify purity (>98%) and NMR for structural confirmation .

- Scale-up considerations : Optimize reaction time and temperature (e.g., 60–80°C for cyclization) to balance yield and energy costs .

Q. What are the recommended analytical techniques for characterizing this compound and its derivatives?

Methodological Answer:

- Structural elucidation : Use - and -NMR to confirm the triazole and piperidine ring connectivity. For dihydrochloride salts, observe characteristic proton shifts (e.g., NH at δ 8–10 ppm) .

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; retention times vary based on solvent gradients .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z 239.14 for CHClN) .

Q. How should researchers design initial biological activity screening assays for this compound?

Methodological Answer:

- Antimicrobial testing : Follow CLSI guidelines for MIC (minimum inhibitory concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include triazole-positive controls (e.g., fluconazole) .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Compare IC values to reference drugs .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound’s triazole ring be elucidated under varying conditions?

Methodological Answer:

- Oxidation/Reduction studies : Use DFT calculations to predict reactive sites. Experimentally, treat the compound with HO (oxidizing agent) or NaBH (reducing agent) and monitor product formation via TLC or GC-MS .

- Substitution reactions : Introduce nucleophiles (e.g., amines, thiols) under basic conditions (pH 9–10) and track regioselectivity via -NMR .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Data normalization : Account for batch-to-batch variability in purity (>98% required for SAR) .

- Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays to rule out false positives .

- Crystallography : Co-crystallize the compound with target proteins (e.g., CYP51 for antifungal studies) to confirm binding modes .

Q. How can computational methods predict the compound’s interaction with novel biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to screen against targets like GPCRs or ion channels. Validate with MD simulations (100 ns trajectories) to assess binding stability .

- Pharmacophore modeling : Identify critical features (e.g., triazole’s hydrogen-bonding ability) using MOE or Phase .

Experimental Design and Optimization

Q. What solvent systems are optimal for solubility and stability studies of this compound?

Methodological Answer:

- Aqueous solubility : Test in PBS (pH 7.4) and simulate physiological conditions. Add co-solvents (e.g., DMSO ≤1%) if precipitation occurs .

- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Acidic conditions (pH <3) may degrade the piperidine moiety .

Q. How can researchers mitigate hazards during handling and storage?

Methodological Answer:

- Safety protocols : Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Data Analysis and Interpretation

Q. How should conflicting results in antimicrobial assays be analyzed?

Methodological Answer:

Q. What statistical approaches validate dose-response relationships in cytotoxicity studies?

Methodological Answer:

- Non-linear regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC. Include Hill slopes to assess cooperativity .

- Replicate design : Use ≥3 independent experiments (n=6 per group) and apply ANOVA with post-hoc tests (e.g., Tukey) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.